

Turofexorate Isopropyl: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Turofexorate Isopropyl				
Cat. No.:	B1683278	Get Quote			

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent Farnesoid X Receptor (FXR) Agonist.

For Research Use Only. Not for human use.

Introduction

Turofexorate IsopropyI, also known by its development codes WAY-362450, XL335, and FXR-450, is a potent and selective, orally bioavailable agonist of the Farnesoid X Receptor (FXR)[1][2]. As a non-steroidal, small molecule, it has garnered significant interest within the research community for its potential therapeutic applications in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the mechanism of action of **Turofexorate IsopropyI**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identity

Turofexorate Isopropyl is a member of the azepino[4,5-b]indole class of compounds[2]. Its chemical identity is well-defined and characterized by the following identifiers:

Identifier	Value
IUPAC Name	propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate[3]
CAS Number	629664-81-9[3]
Molecular Formula	C25H24F2N2O3[3]
Molecular Weight	438.47 g/mol [1][4]
SMILES	CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC =C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F[3]
Synonyms	WAY-362450, XL335, FXR-450[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and predicting its in vivo behavior. The following table summarizes the known properties of **Turofexorate Isopropyl**.

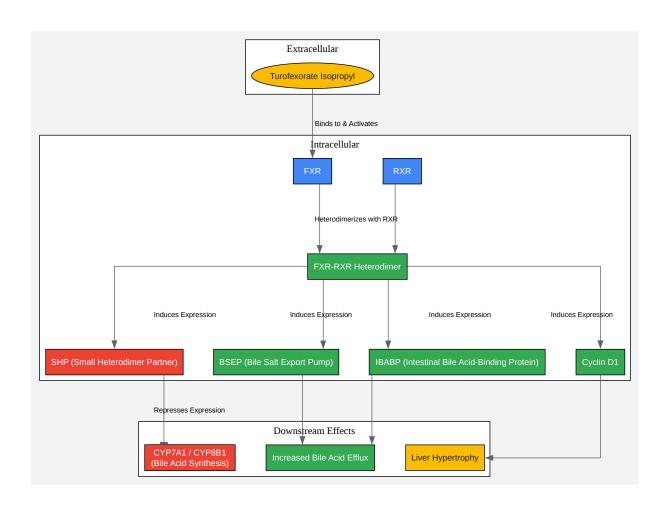
Property	Value	Source
Appearance	Crystalline solid	[5]
Solubility	DMSO: 31-33 mg/mL	[6]
Ethanol: 2 mg/mL	[6]	
Water: Insoluble	[6]	_
pKa (strongest acidic)	13.58 (predicted)	- DrugBank
pKa (strongest basic)	-4.5 (predicted)	DrugBank
LogP (calculated)	5.1	PubChem
Polar Surface Area	62.4 Ų	PubChem
Hydrogen Bond Donors	1	DrugBank
Hydrogen Bond Acceptors	2	DrugBank
Rotatable Bond Count	4	DrugBank

Mechanism of Action and Signaling Pathway

Turofexorate Isopropyl is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. FXR plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis.

Upon binding to FXR, **Turofexorate Isopropyl** induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of FXR by **Turofexorate Isopropyl** initiates a signaling cascade with diverse physiological effects. A key downstream target is the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that in turn inhibits the expression of Cholesterol 7α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This negative feedback loop is a central mechanism in maintaining bile acid homeostasis.



Foundational & Exploratory

Check Availability & Pricing

Furthermore, **Turofexorate IsopropyI** has been shown to upregulate the expression of several genes involved in bile acid transport and metabolism, including the Bile Salt Export Pump (BSEP) and the Intestinal Bile Acid-Binding Protein (IBABP)[1]. It also represses the expression of Sterol 12α-hydroxylase (CYP8B1)[1]. A study also revealed that chronic activation of FXR by WAY-362450 can lead to an increase in the expression of Cyclin D1 (Ccnd1) in the liver[7].

Click to download full resolution via product page

Caption: Turofexorate Isopropyl signaling pathway via FXR activation.

Pharmacokinetic Properties

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following table summarizes the available pharmacokinetic data for **Turofexorate Isopropyl**.

Parameter	Species	Value	Route	Reference
Oral Bioavailability	Rat	38%	p.o.	[1]
Half-life (t½)	Rat	25 h	i.v. & p.o.	[1]
Volume of Distribution (Vd)	Rat	3.3 L/kg	i.v. & p.o.	[1]
Clearance (CL)	Rat	~10% of hepatic	i.v. & p.o.	[1]

Oral administration of **Turofexorate Isopropyl** to LDLR-/- mice has been shown to result in the lowering of cholesterol and triglycerides[1].

Pharmacodynamic Properties

The pharmacodynamic effects of **Turofexorate Isopropyl** are a direct consequence of its potent FXR agonism. In vitro and in vivo studies have demonstrated its ability to modulate the expression of FXR target genes and influence lipid and glucose metabolism.

Assay	System	EC ₅₀	Efficacy	Reference
FXR Agonism	Cell-based reporter assay	4 nM	149%	[2]
BSEP Promoter Activation	Promoter assay	17 nM	-	[1]
SHP Promoter Activation	Promoter assay	230 nM	-	[1]
IBABP Promoter Activation	Promoter assay	33 nM	-	[1]

In a murine model of non-alcoholic steatohepatitis (NASH), treatment with WAY-362450 was found to attenuate liver inflammation and fibrosis[8]. The study, conducted on male C57BL/6 mice fed a methionine and choline-deficient (MCD) diet, showed that a 30 mg/kg dose of WAY-362450 for 4 weeks reduced elevated serum ALT and AST activities, decreased inflammatory cell infiltration, and lowered hepatic gene expression of fibrosis markers[8].

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following section outlines the methodologies for key experiments involving **Turofexorate Isopropyl**.

FXR Reporter Gene Assay

The potency of **Turofexorate Isopropyl** as an FXR agonist is typically determined using a cell-based reporter gene assay. The general steps are as follows:

Click to download full resolution via product page

Caption: Workflow for a typical FXR reporter gene assay.

Gene Expression Analysis in Cell Culture

To assess the effect of **Turofexorate Isopropyl** on the expression of specific target genes, quantitative real-time PCR (qRT-PCR) is commonly employed.

- Cell Culture and Treatment: Plate primary hepatocytes or a suitable hepatic cell line (e.g., HepG2). Treat the cells with **Turofexorate Isopropyl** at various concentrations for a specified period (e.g., 24 hours).
- RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA purification kit.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
- qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
- Data Analysis: Calculate the relative gene expression changes using the $\Delta\Delta$ Ct method.

In Vivo Pharmacodynamic Studies in a NASH Model

The anti-inflammatory and anti-fibrotic effects of **Turofexorate Isopropyl** can be evaluated in a murine model of non-alcoholic steatohepatitis (NASH).

- Animal Model: Induce NASH in mice (e.g., C57BL/6) by feeding them a methionine and choline-deficient (MCD) diet.
- Drug Administration: Administer **Turofexorate Isopropyl** (e.g., 30 mg/kg) or vehicle control to the mice daily via oral gavage for a defined period (e.g., 4 weeks).
- Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.

- Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).
- Histological Analysis: Perform histological staining (e.g., H&E, Sirius Red) on liver sections to assess inflammation and fibrosis.
- Gene Expression Analysis: Analyze the expression of inflammatory and fibrotic markers in the liver tissue via qRT-PCR.

Conclusion

Turofexorate Isopropyl is a well-characterized, potent, and selective FXR agonist with demonstrated activity in preclinical models of metabolic and inflammatory diseases. Its favorable oral bioavailability and significant pharmacodynamic effects on lipid metabolism and inflammation make it a valuable tool for research in these areas. This technical guide provides a foundational understanding of its chemical and biological properties to support further investigation and development efforts. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turofexorate Isopropyl | C25H24F2N2O3 | CID 10026128 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Turofexorate Isopropyl | Autophagy | FXR | TargetMol [targetmol.com]

- 7. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Turofexorate Isopropyl: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683278#turofexorate-isopropyl-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com